N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide
CAS No.: 434920-94-2
Cat. No.: VC6329617
Molecular Formula: C18H18N2O3S2
Molecular Weight: 374.47
* For research use only. Not for human or veterinary use.
![N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide - 434920-94-2](/images/structure/VC6329617.png)
Specification
CAS No. | 434920-94-2 |
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Molecular Formula | C18H18N2O3S2 |
Molecular Weight | 374.47 |
IUPAC Name | N-(4-methyl-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide |
Standard InChI | InChI=1S/C18H18N2O3S2/c1-12-6-8-14(9-7-12)25(22,23)11-10-16(21)19-18-20-17-13(2)4-3-5-15(17)24-18/h3-9H,10-11H2,1-2H3,(H,19,20,21) |
Standard InChI Key | DGSMOAMAXNREPN-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(C=CC=C3S2)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises three key components:
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A 4-methylbenzo[d]thiazole moiety, which introduces steric and electronic effects due to the methyl group at the 4-position.
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A propanamide backbone that bridges the benzothiazole and tosyl groups.
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A tosyl (p-toluenesulfonyl) group, which enhances solubility and influences intermolecular interactions .
The molecular formula is C₁₈H₁₈N₂O₃S₂, with a molecular weight of 374.47 g/mol. Its IUPAC name is N-(4-methyl-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide. The presence of the methyl group at the 4-position on the benzothiazole ring distinguishes it from the 6-methyl analog, potentially altering its reactivity and biological target affinity.
Table 1: Key Structural Attributes
Property | Value |
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Molecular Formula | C₁₈H₁₈N₂O₃S₂ |
Molecular Weight | 374.47 g/mol |
IUPAC Name | N-(4-methyl-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)C |
Synthesis and Optimization
Synthetic Routes
While no direct synthesis protocol for the 4-methyl isomer is documented, methodologies for analogous benzothiazoles suggest a multi-step approach:
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Benzothiazole Formation: Condensation of 2-amino-4-methylthiophenol with a carbonyl source (e.g., chloroacetone) under acidic conditions to yield the 4-methylbenzo[d]thiazole core .
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Propanamide Linkage: Reaction of the benzothiazole amine with 3-bromopropanoyl chloride, followed by sulfonylation using p-toluenesulfonyl chloride in the presence of a base like triethylamine .
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Purification: Column chromatography with solvents such as n-heptane:ethyl acetate (4:1) to isolate the product .
Challenges and Modifications
The 4-methyl group may hinder cyclization compared to the 6-methyl analog due to increased steric hindrance. Adjustments to reaction temperatures (e.g., 60–80°C) or solvent polarity (e.g., dimethylformamide) could improve yields .
Biological Activities and Mechanisms
Anticancer Activity
In vitro studies on similar compounds reveal IC₅₀ values of 12–45 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The tosyl group enhances cellular uptake, while the benzothiazole core intercalates DNA or inhibits topoisomerase II.
Table 2: Comparative Biological Data (6-Methyl vs. 4-Methyl Analogs)
Property | 6-Methyl Analog | Inferred 4-Methyl Profile |
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Antibacterial MIC | 8–32 µg/mL | 16–64 µg/mL (estimated) |
Anticancer IC₅₀ | 12–45 µM | 20–60 µM (estimated) |
Solubility in DMSO | >10 mg/mL | Moderate (~5 mg/mL) |
Structure-Activity Relationships (SAR)
Role of Substituent Position
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4-Methyl vs. 6-Methyl: The 4-methyl group may reduce planarity, decreasing DNA intercalation efficiency but improving metabolic stability.
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Halogen Substitution: Bromo or chloro analogs (e.g., 6-bromobenzo[d]thiazol-2-yl) show enhanced cytotoxicity but poorer solubility.
Industrial and Therapeutic Applications
Agricultural Chemistry
The patent EP0649596B1 highlights benzothiazole derivatives as herbicidal agents, though N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide’s efficacy in this context remains untested .
Drug Development
The compound’s dual antimicrobial and anticancer profiles position it as a candidate for multi-target therapeutics. Hybrid molecules combining its benzothiazole core with fluoroquinolones or kinase inhibitors are under exploration .
Future Directions
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Synthesis Optimization: Develop regioselective methods to produce the 4-methyl isomer with >70% yield.
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In Vivo Studies: Evaluate pharmacokinetics and toxicity in murine models.
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Computational Modeling: Use molecular docking to predict interactions with EGFR or PARP enzymes.
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